N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a thiophene ring, a sulfonamide group, and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the sulfonamide group, sulfonyl chlorides are reacted with amines in the presence of a base to form sulfonamides. The final step involves coupling the thiophene derivative with the sulfonamide and isobutyramide groups under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: The compound’s structure suggests it could be explored for anti-inflammatory or antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide is unique due to its combination of a thiophene ring, sulfonamide group, and isobutyramide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[(3-hydroxy-3-thiophen-2-ylpropyl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12(2)17(21)19-13-5-7-14(8-6-13)25(22,23)18-10-9-15(20)16-4-3-11-24-16/h3-8,11-12,15,18,20H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQYOHBDKYGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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